Euprocin
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Overview
Description
Euprocin is a chemical compound with the molecular formula C24H34N2O2 and a molecular weight of 382.54 g/mol . It is also known by other names such as hydrocupreine isopentyl ether, isoamylhydrocupreine, and isopentylhydrocupreine . This compound is characterized by its almost tasteless powder form and a melting point of 152°C . It is soluble in alcohol, ether, and chloroform but practically insoluble in water . This compound has been used as a local anesthetic and antiseptic .
Preparation Methods
Euprocin can be synthesized through a multi-step reaction process. One of the synthetic routes involves the reaction of hydrocupreine with p-toluenesulfonic acid isopentyl ester . The reaction conditions typically include the use of aqueous potassium hydroxide and amyl alcohol . The industrial production methods for this compound are not extensively documented, but the synthesis from 3-methyl-1-butanol is one of the known methods .
Chemical Reactions Analysis
Euprocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aqueous potassium hydroxide and amyl alcohol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonic acid isopentyl ester results in the formation of this compound .
Scientific Research Applications
Euprocin has several scientific research applications across different fields:
Mechanism of Action
The mechanism by which Euprocin exerts its effects involves its interaction with molecular targets in the body. As a local anesthetic, this compound likely works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals .
Comparison with Similar Compounds
Euprocin can be compared with other similar compounds such as hydrocupreine, isoamylhydrocupreine, and isopentylhydrocupreine . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness. This compound’s uniqueness lies in its combination of anesthetic and antiseptic properties, making it a versatile compound for various applications .
Properties
CAS No. |
1301-42-4 |
---|---|
Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |
InChI Key |
CAFOIGUDKPQBIO-BYIOMEFUSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Origin of Product |
United States |
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